2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-5-4-12(11-15(14)19)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPRPUWVKKKDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Patent US8633321 employs SNAr using 4-nitropyridine derivatives and piperidin-4-ol under basic conditions:
Procedure :
-
Activation : 2-Chloropyridine (1 equiv) is reacted with piperidin-4-ol (1.1 equiv) in DMF.
-
Base : Potassium carbonate (2 equiv) at 80°C for 8 h.
Limitations include regioselectivity issues with polyhalogenated pyridines and side reactions from overalkylation.
Mitsunobu Coupling
For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) enable ether formation between alcohols and pyridines. A scalable protocol from ACS Organic Process Research & Development modifies this approach:
Optimized Conditions :
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Reagents : Piperidin-4-ol (1 equiv), 2-hydroxypyridine (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF at 0°C → room temperature, 24 h.
Integrated Synthetic Routes
Combining these steps, three primary routes emerge:
| Route | Steps | Key Advantages | Yield (%) |
|---|---|---|---|
| A | Hydrogenation → Acylation → SNAr | Low cost, minimal protecting groups | 58 |
| B | Mitsunobu → Acylation | High regioselectivity | 72 |
| C | Acylation → Hydrogenation → Mitsunobu | Avoids pyridine activation | 65 |
Route B is preferred for industrial applications due to superior yields and reproducibility.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Its ability to bind to enzyme active sites is facilitated by the piperidine moiety, which enhances its affinity for various biological targets.
- Receptor Modulation : Research indicates that this compound can interact with neurotransmitter receptors, potentially influencing pathways related to psychiatric disorders. This interaction is crucial for developing treatments for conditions such as depression and schizophrenia.
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a building block for creating more complex structures. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure and develop new compounds with desired properties.
Biological Studies
The compound can be utilized in biological research to study:
- Pathway Analysis : By serving as a probe in cellular studies, it can help elucidate biochemical pathways and interactions.
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties, making them candidates for further investigation in drug development.
Case Studies
Several case studies highlight the compound's potential applications:
- Dopamine Receptor Interaction : A study demonstrated that derivatives of this compound could modulate dopamine receptor activity, suggesting potential applications in treating neuropsychiatric disorders .
- Antioxidant Properties : Research indicated that similar compounds possess antioxidant capabilities that could mitigate oxidative stress in various cellular models .
- Glycine Transporter Inhibition : Another study focused on the inhibition of GlyT1 (glycine transporter 1) by related compounds, leading to increased synaptic glycine levels and activation of NMDA receptors. This mechanism is critical for developing treatments targeting cognitive deficits .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves several steps:
- Suzuki–Miyaura Coupling Reaction : This method is commonly employed to form carbon-carbon bonds between the piperidine derivative and the pyridine moiety.
- Oxidation and Reduction Reactions : These reactions can modify functional groups within the compound to enhance its biological activity or alter its chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The difluorobenzoyl group may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological Comparisons
- Anti-Alzheimer’s Activity : Compound 10b, featuring a 4-fluorobenzoyl-piperidine moiety, showed excellent acetylcholinesterase (AChE) inhibition comparable to donepezil, a clinical standard . This suggests that the target compound’s 3,4-difluorobenzoyl group may similarly enhance AChE binding via hydrophobic or dipole interactions.
- Structural Flexibility : Analogs with bulkier substituents (e.g., trifluoromethyl or dichlorophenyl sulfonyl groups) showed reduced activity compared to smaller groups, highlighting the importance of substituent size in target engagement .
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine : Fluorinated benzoyl groups (as in the target compound) typically confer higher metabolic stability than chlorinated analogs due to stronger C-F bonds, which resist oxidative degradation .
- Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in compound 6m) increase molecular polarity and solubility, whereas benzoyl groups (as in the target compound) may enhance membrane permeability due to aromatic stacking interactions .
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a piperidin-4-yloxy intermediate with a 3,4-difluorobenzoyl group. Key steps include:
- Nucleophilic substitution : Reacting 4-hydroxypiperidine with a pyridine derivative under basic conditions (e.g., NaOH in dichloromethane) .
- Acylation : Introducing the 3,4-difluorobenzoyl group via coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Yield Optimization : Adjusting stoichiometry (1.2:1 acylating agent:amine) and temperature (0–5°C for acylation) can improve yields to >80% .
Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Piperidine Activation | NaOH, DCM, RT, 12h | 70–75% | |
| Acylation | EDCI/HOBt, DMF, 0–5°C, 24h | 80–85% |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column, gradient elution (ACN/H2O + 0.1% TFA) to confirm >98% purity .
- NMR : Key signals include piperidine δ 3.5–4.0 ppm (oxy-methylene), pyridine δ 8.2–8.5 ppm (aromatic protons), and benzoyl carbonyl δ 165–170 ppm .
- HRMS : Match experimental m/z with theoretical [M+H]+ (e.g., C₁₈H₁₆F₂N₂O₂: 354.12) .
Advanced Research Questions
Q. What strategies address contradictory data in biological assays (e.g., target binding vs. cellular activity)?
- Methodological Answer : Discrepancies may arise from off-target effects or pharmacokinetic limitations. Approaches include:
- SAR Studies : Modify the pyridine or benzoyl moieties to enhance selectivity (e.g., fluorination at C3/C4 improves kinase inhibition ).
- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., piperidine N-oxidation) and stabilize via methyl substitution .
- In Silico Docking : Validate binding poses using X-ray crystallography of target proteins (e.g., kinase ATP-binding pockets) .
Q. How can researchers mitigate challenges in handling reactive intermediates during synthesis?
- Methodological Answer :
- Intermediate Stabilization : Protect labile groups (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses .
- Low-Temperature Quenching : For acylating agents, quench with ice-cold aqueous NaHCO₃ to prevent decomposition .
- Inert Atmosphere : Use argon/nitrogen to avoid moisture-sensitive intermediates (critical for trifluoromethylpyridine derivatives ).
Q. What are the implications of the compound’s logP and solubility for in vitro assays?
- Methodological Answer :
- logP Optimization : Aim for 2–3 (measured via shake-flask method) to balance membrane permeability and solubility .
- Solubility Enhancers : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrins for cell-based assays .
- Salt Formation : Dihydrochloride salts (e.g., ) improve aqueous solubility for pharmacokinetic studies.
Mechanistic and Stability Questions
Q. How does the 3,4-difluorobenzoyl group influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Fluorine’s electron-withdrawing effect reduces esterase-mediated hydrolysis (t₁/₂ > 6h in plasma vs. non-fluorinated analogs ).
- Photostability : UV-Vis studies (λmax 270 nm) show no degradation under ambient light, but store at –20°C in amber vials for long-term stability .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with CYP3A4/2D6 crystal structures to identify metabolic sites .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibition constants (Ki) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
